magnesium;methanolate

Descripción general

Descripción

magnesium;methanolate is a chemical compound that consists of magnesium methoxide dissolved in methanol. This compound is known for its utility in various chemical reactions, particularly in organic synthesis. It is a clear to faintly turbid colorless to pale yellow liquid .

Métodos De Preparación

Magnesium methoxide can be synthesized through the reaction of magnesium with methanol. The reaction typically involves the use of anhydrous conditions to prevent the formation of magnesium hydroxide. The general reaction is as follows:

Mg+2CH3OH→Mg(OCH3)2+H2

In industrial settings, magnesium methoxide is often produced by reacting magnesium turnings with methanol under controlled conditions. The reaction is exothermic and requires careful handling to avoid any hazards .

Análisis De Reacciones Químicas

Magnesium methoxide undergoes various types of chemical reactions, including:

Deprotection of Alkyl Esters: Magnesium methoxide is used to cleave esters efficiently, allowing for effective differentiation between two different esters.

Synthesis of Dimethyl Carbonate: It is used in the synthesis of dimethyl carbonate from carbon dioxide and methanol.

Reduction Reactions: Magnesium methoxide can act as a reducing agent in various organic reactions, such as reductive cyclization, reductive elimination, and reduction of conjugated double bonds.

Common reagents used in these reactions include carbon dioxide, methanol, and various esters. The major products formed depend on the specific reaction conditions and substrates used.

Aplicaciones Científicas De Investigación

Magnesium methoxide has several applications in scientific research, including:

Organic Synthesis: It is widely used as a reagent in organic synthesis for the deprotection of alkyl esters and the synthesis of dimethyl carbonate.

Material Science: It is used in the preparation of magnesium oxide films and other materials with specific properties.

Pharmaceuticals: Magnesium methoxide is used in the synthesis of pharmaceutical intermediates and active ingredients.

Mecanismo De Acción

The mechanism of action of magnesium methoxide involves its ability to act as a nucleophile and a base. In deprotection reactions, magnesium methoxide attacks the ester bond, leading to the formation of an alcohol and a magnesium salt. In reduction reactions, it donates electrons to the substrate, reducing it to the desired product .

Comparación Con Compuestos Similares

Magnesium methoxide is similar to other alkoxide compounds, such as sodium methoxide and potassium methoxide. it has unique properties that make it suitable for specific applications:

Sodium Methoxide: Sodium methoxide is a stronger base and nucleophile compared to magnesium methoxide.

Potassium Methoxide: Potassium methoxide is also a strong base and is used in similar applications as sodium methoxide.

Magnesium methoxide is preferred in reactions where a milder base is required, and its unique properties make it suitable for specific applications in organic synthesis and material science .

Propiedades

IUPAC Name |

magnesium;methanolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3O.Mg/c2*1-2;/h2*1H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGZYKWWYNQGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

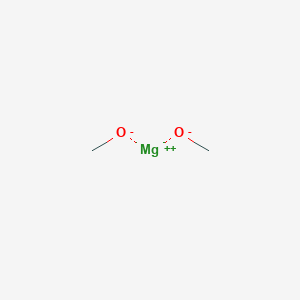

C[O-].C[O-].[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6MgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.